Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate
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Overview
Description
Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate is a chemical compound with the molecular formula C7H12NaO3P and a molecular weight of 198.132 g/mol . It is known for its unique structure, which includes a cyclohexene ring and a phosphinate group. This compound is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate typically involves the reaction of cyclohexene with phosphinic acid under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the sodium salt . The reaction conditions, including temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous processing techniques. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. The final product is typically purified through crystallization or other separation techniques to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphinate oxides.
Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield phosphinate oxides, while reduction can produce phosphine derivatives .
Scientific Research Applications
Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development and as a therapeutic agent.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate exerts its effects involves interactions with specific molecular targets. The phosphinate group can act as a ligand, binding to metal ions and enzymes, thereby influencing various biochemical pathways. The cyclohexene ring provides structural stability and enhances the compound’s reactivity .
Comparison with Similar Compounds
Similar Compounds
Sodium (3-cyclohexen-1-ylmethyl)phosphinate: Similar structure but lacks the hydroxymethyl group.
Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphonate: Contains a phosphonate group instead of a phosphinate group.
Uniqueness
Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate is unique due to the presence of both a cyclohexene ring and a hydroxymethyl group, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications .
Properties
IUPAC Name |
sodium;[cyclohex-3-en-1-yl(hydroxy)methyl]-oxido-oxophosphanium |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11O3P.Na/c8-7(11(9)10)6-4-2-1-3-5-6;/h1-2,6-8H,3-5H2;/q;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GDJJHUOLDQAACV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)C(O)[P+](=O)[O-].[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NaO3P+ |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13237-74-6 |
Source
|
Record name | Sodium fosmenate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013237746 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Sodium (3-cyclohexen-1-ylhydroxymethyl)phosphinate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.907 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SODIUM FOSMENATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7PM1FVE2Y7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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